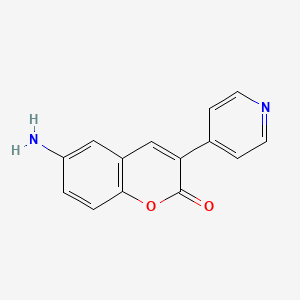

6-Amino-3-(4-pyridyl)coumarin

Description

Structure

3D Structure

Properties

CAS No. |

3390-71-4 |

|---|---|

Molecular Formula |

C14H10N2O2 |

Molecular Weight |

238.24 g/mol |

IUPAC Name |

6-amino-3-pyridin-4-ylchromen-2-one |

InChI |

InChI=1S/C14H10N2O2/c15-11-1-2-13-10(7-11)8-12(14(17)18-13)9-3-5-16-6-4-9/h1-8H,15H2 |

InChI Key |

ZCWDGFDHXZDMQC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1N)C=C(C(=O)O2)C3=CC=NC=C3 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

General Principles of Coumarin (B35378) Core Synthesis

The coumarin framework is a common motif in natural products and pharmacologically active compounds. Its synthesis has been extensively studied, with several named reactions being cornerstones of coumarin chemistry. These methods primarily rely on condensation reactions to construct the characteristic benzopyran-2-one structure.

Condensation Reactions in Coumarin Functionalization

The functionalization of the coumarin core, particularly at the 3- and 4-positions, is often achieved through various condensation reactions. These reactions are versatile and allow for the introduction of a wide array of substituents, influencing the electronic and steric properties of the final molecule.

Pechmann Condensation: This is one of the most widely used methods for coumarin synthesis, involving the reaction of a phenol (B47542) with a β-ketoester under acidic conditions. rroij.comwikipedia.org The reaction proceeds via transesterification followed by an intramolecular cyclization and dehydration. While traditionally catalyzed by strong acids like sulfuric acid, modern variations employ solid acid catalysts to create a more environmentally benign process. nih.gov The choice of phenol and β-ketoester dictates the substitution pattern of the resulting coumarin. For instance, the reaction of a substituted phenol with an appropriate β-ketoester can yield a coumarin with substituents on the benzene (B151609) ring. mdpi.com

Knoevenagel Condensation: This reaction provides a powerful route to 3-substituted coumarins. It involves the condensation of a salicylaldehyde (B1680747) derivative with a compound containing an active methylene (B1212753) group, such as a malonic ester or cyanoacetate, in the presence of a basic catalyst like piperidine (B6355638). ic.ac.uknih.gov The reaction can be performed under solvent-free conditions and accelerated by microwave irradiation, leading to higher yields in shorter reaction times. ic.ac.uk This method is particularly relevant for the synthesis of 3-pyridylcoumarins, where a pyridylacetyl derivative can serve as the active methylene component.

Perkin Reaction: Historically significant, the Perkin reaction involves the condensation of a salicylaldehyde with an acetic anhydride (B1165640) in the presence of a weak base. While a classic method, it is often less efficient for producing a diverse range of substituted coumarins compared to the Pechmann and Knoevenagel condensations. nih.gov

Wittig Reaction: The Wittig reaction, utilizing a phosphonium (B103445) ylide, can also be employed to construct the coumarin ring system. This method offers an alternative pathway for the formation of the α,β-unsaturated ester moiety of the coumarin core. nih.gov

| Condensation Reaction | Reactants | Catalyst | Key Feature |

| Pechmann Condensation | Phenol, β-ketoester | Acid (e.g., H₂SO₄, solid acids) | Forms the coumarin ring in one step. |

| Knoevenagel Condensation | Salicylaldehyde, Active methylene compound | Base (e.g., piperidine) | Excellent for introducing substituents at the 3-position. |

| Perkin Reaction | Salicylaldehyde, Acetic anhydride | Weak base | A classical method for coumarin synthesis. |

| Wittig Reaction | Salicylaldehyde derivative, Phosphonium ylide | - | Forms the C=C double bond of the pyrone ring. |

Multi-component Reaction Strategies

Multi-component reactions (MCRs) have emerged as a highly efficient and atom-economical approach for the synthesis of complex molecules, including coumarin derivatives. nih.gov These reactions involve the combination of three or more starting materials in a single pot to form a product that contains substantial portions of all the reactants. researchgate.net MCRs are particularly advantageous for creating molecular diversity and have been successfully applied to the synthesis of coumarin-fused heterocyclic systems. For instance, a one-pot reaction between a 3-acetylcoumarin, an aromatic aldehyde, malononitrile, and ammonium (B1175870) acetate (B1210297) can lead to the formation of a pyridine (B92270) ring fused to the coumarin core. ias.ac.in Another example involves the reaction of salicylaldehyde, an amine, and diethylmalonate to produce coumarin-3-carboxamides. researchgate.net These strategies offer a streamlined approach to complex coumarin analogues that would otherwise require lengthy, multi-step syntheses. semanticscholar.orgresearchgate.net

Advanced Synthetic Routes for 6-Amino-3-(4-pyridyl)coumarin and Analogues

The synthesis of a specifically substituted coumarin like 6-Amino-3-(4-pyridyl)coumarin requires a more directed approach, often involving a combination of the general principles outlined above with specific functional group manipulations.

Directed Synthesis of Amino and Pyridyl Substituted Coumarins

A plausible and efficient route to 6-Amino-3-(4-pyridyl)coumarin begins with the synthesis of a 6-nitro-3-(4-pyridyl)coumarin precursor. This intermediate can be prepared via a Knoevenagel condensation.

The key starting materials for this step would be 5-nitrosalicylaldehyde and a derivative of 4-pyridineacetic acid , such as its methyl or ethyl ester. The condensation of these two components in the presence of a base like piperidine in a suitable solvent such as ethanol (B145695) would yield the desired 6-nitro-3-(4-pyridyl)coumarin. The nitro group at the 6-position is strategically placed for later conversion to the amino group.

Alternatively, multi-component reactions can be employed to construct the pyridyl-coumarin scaffold. For instance, a reaction involving a salicylaldehyde derivative, a compound contributing the pyridyl moiety, and a nitrogen source could potentially assemble the core structure in a single step. nih.gov

Functional Group Interconversion Pathways (e.g., Nitro to Amino Reduction)

The conversion of the nitro group to an amino group is a crucial step in the synthesis of 6-Amino-3-(4-pyridyl)coumarin. The reduction of an aromatic nitro group is a well-established transformation in organic synthesis, with several reliable methods available.

A common and effective method for this reduction is the use of a metal in an acidic medium. For example, the reduction of a 6-nitrocoumarin derivative can be achieved using iron powder in the presence of a weak acid like ammonium chloride or acetic acid in an ethanol/water mixture . reddit.com Another widely used reagent for this purpose is tin(II) chloride (SnCl₂) in hydrochloric acid . reddit.com These methods are generally high-yielding and tolerate a variety of other functional groups.

| Reduction Method | Reagents | Typical Conditions |

| Bechamp Reduction | Fe, NH₄Cl or CH₃COOH | Reflux in Ethanol/Water |

| Tin(II) Chloride Reduction | SnCl₂, HCl | Room Temperature or gentle heating |

Optimization of Reaction Conditions and Yield Enhancement

To maximize the efficiency of the synthesis of 6-Amino-3-(4-pyridyl)coumarin, optimization of reaction conditions is paramount. This involves the careful selection of catalysts, solvents, temperature, and reaction time.

For the initial Knoevenagel condensation, a variety of bases and solvents can be screened to improve the yield of the 6-nitro-3-(4-pyridyl)coumarin intermediate. While piperidine in ethanol is a common choice, other bases such as triethylamine (B128534) or 1,4-diazabicyclo[2.2.2]octane (DABCO) and solvents like toluene (B28343) or dimethylformamide (DMF) could be explored. nih.gov The use of microwave irradiation has been shown to significantly reduce reaction times and improve yields in Knoevenagel condensations for coumarin synthesis. ic.ac.uk

In the reduction of the nitro group, the choice of reducing agent and reaction conditions can influence the purity and yield of the final 6-aminocoumarin product. The reaction progress should be carefully monitored by techniques such as thin-layer chromatography (TLC) to determine the optimal reaction time and prevent over-reduction or side product formation.

Furthermore, the purification of the final product is critical. Recrystallization from a suitable solvent or column chromatography on silica (B1680970) gel are common methods to obtain the 6-Amino-3-(4-pyridyl)coumarin in high purity.

Chemical Reactivity and Derivatization Potential of the Chromenone Framework

The chemical reactivity of the chromenone (2H-1-benzopyran-2-one) framework in 6-Amino-3-(4-pyridyl)coumarin is multifaceted, influenced by the interplay of the electron-donating amino group at the C-6 position, the electron-withdrawing pyridyl group at the C-3 position, and the inherent reactivity of the α,β-unsaturated lactone system. This unique electronic arrangement opens up diverse avenues for chemical transformations and derivatization, primarily centered on electrophilic aromatic substitution on the benzoyl part of the ring system, reactions involving the pyrone ring, and transformations of the amino group that subsequently allow for modification of the chromenone core.

The amino group at C-6 is a potent activating group, directing electrophilic substitution to the ortho and para positions, namely C-5 and C-7. This directing effect makes the benzene portion of the coumarin scaffold susceptible to a variety of electrophilic aromatic substitution reactions, including halogenation, nitration, and sulfonation. These reactions provide a direct route to functionalize the chromenone core, enabling the introduction of various substituents that can modulate the compound's physicochemical and biological properties.

Furthermore, the primary amino group at the C-6 position can be readily converted into a diazonium salt. This intermediate is highly valuable in organic synthesis as it can undergo a range of Sandmeyer and related reactions. wikipedia.orglscollege.ac.inbyjus.com This two-step strategy allows for the introduction of a wide array of functional groups onto the C-6 position of the coumarin ring, including halogens (Cl, Br, I), cyano (-CN), and hydroxyl (-OH) groups, which are otherwise difficult to introduce directly. lscollege.ac.inorganic-chemistry.org

The pyrone ring of the coumarin system, particularly due to the presence of the electron-withdrawing 3-(4-pyridyl) substituent, can participate in cycloaddition reactions. For instance, 3-substituted coumarins are known to act as dienophiles in Diels-Alder reactions, leading to the formation of complex polycyclic structures. nih.govscispace.comresearchgate.net This reactivity offers a pathway to construct novel fused-ring systems based on the 6-Amino-3-(4-pyridyl)coumarin scaffold.

Below are tables detailing specific examples of these chemical transformations on related coumarin derivatives, which illustrate the derivatization potential of the chromenone framework in 6-Amino-3-(4-pyridyl)coumarin.

Table 1: Electrophilic Aromatic Substitution on Coumarin Derivatives

| Starting Material | Reagents and Conditions | Product(s) | Yield (%) | Reference |

| 7-Hydroxy-4-methylcoumarin | Conc. H₂SO₄, Conc. HNO₃, 5°C | 7-Hydroxy-4-methyl-6-nitrocoumarin & 7-Hydroxy-4-methyl-8-nitrocoumarin | Not specified | N/A |

| Aniline (for comparison) | CuCl, NaNO₂, HCl | Chlorobenzene | Good | wikipedia.org |

| Aniline (for comparison) | CuBr, NaNO₂, HBr | Bromobenzene | Good | lscollege.ac.in |

Table 2: Derivatization of Aminocoumarins via Diazonium Salts (Sandmeyer Reaction)

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| Aryl Diazonium Salt | CuCl | Aryl Chloride | Good | wikipedia.orglscollege.ac.in |

| Aryl Diazonium Salt | CuBr | Aryl Bromide | Good | lscollege.ac.innih.gov |

| Aryl Diazonium Salt | CuCN | Aryl Cyanide | Good | lscollege.ac.in |

| Aryl Diazonium Salt | Cu₂O, Cu(NO₃)₂, H₂O | Phenol | Good | wikipedia.org |

Table 3: Diels-Alder Reactions of 3-Substituted Coumarins

| Dienophile (Coumarin) | Diene | Conditions | Product | Yield (%) | Reference |

| 3-Phenylsulfonylcoumarin | Isoprene | CH₂Cl₂, 9 kbar, 60-70°C | para-cycloadduct | 85-95 | nih.gov |

| 3-Carboxycoumarin | (E)-Piperylene | Water, 150°C | endo/exo ortho-cycloadducts | Satisfactory | nih.gov |

| Chromeno-2,4-dione derivative | Cinnamic acid | Dioxane, reflux | Fused polycyclic adduct | 85 | scispace.comresearchgate.net |

Advanced Spectroscopic and Photophysical Characterization

Comprehensive Spectroscopic Analyses for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the molecular structure of synthetic compounds. Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) collectively provide a complete picture of the atomic connectivity and functional groups within 6-Amino-3-(4-pyridyl)coumarin.

NMR spectroscopy provides precise information about the hydrogen and carbon framework of the molecule. The expected chemical shifts for 6-Amino-3-(4-pyridyl)coumarin can be predicted by analyzing the spectra of its constituent parts: 6-aminocoumarin and 3-pyridylcoumarin analogues. rsc.orgresearchgate.net

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton. The C4-H proton of the coumarin (B35378) ring should appear as a prominent singlet in the downfield region (around 8.8-9.0 ppm), a characteristic feature for 3-substituted coumarins. researchgate.net The protons of the 4-pyridyl ring will likely present as two sets of doublets, corresponding to the A₂B₂ spin system of a 1,4-disubstituted aromatic ring. The protons on the benzenoid part of the coumarin ring (H-5, H-7, H-8) would exhibit a pattern influenced by the amino group at C-6. Typically, this would involve a doublet for H-5, a doublet of doublets for H-7, and a doublet for H-8. The protons of the amino group (-NH₂) would appear as a broad singlet.

¹³C NMR: The carbon spectrum provides insight into the carbon skeleton. The carbonyl carbon (C-2) of the lactone ring is expected to be the most downfield signal, typically above 160 ppm. rsc.org A key feature of 6-aminocoumarin is the significant upfield shift of the C-6 carbon due to the strong electron-donating effect of the amino group, while the C-5 and C-7 carbons are also shielded. spectrabase.com The carbons of the pyridyl ring and the remaining coumarin carbons would appear in the aromatic region (110-160 ppm).

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| C2 (C=O) | - | ~161 |

| C3 | - | ~120 |

| C4 | ~8.9 (s) | ~145 |

| C4a | - | ~118 |

| C5 | ~7.1 (d) | ~119 |

| C6 | - | ~146 |

| C7 | ~6.8 (dd) | ~110 |

| C8 | ~7.2 (d) | ~119 |

| C8a | - | ~147 |

| NH₂ | Broad singlet | - |

| Pyridyl C1' | - | ~143 |

| Pyridyl C2', C6' | ~8.7 (d) | ~150 |

| Pyridyl C3', C5' | ~7.7 (d) | ~122 |

Predicted NMR data is based on analysis of 6-aminocoumarin and 3-(2-pyridyl)coumarin analogues. rsc.orgresearchgate.netspectrabase.com

IR Spectroscopy: The IR spectrum reveals the presence of key functional groups. For 6-Amino-3-(4-pyridyl)coumarin, characteristic absorption bands are expected. The N-H stretching vibrations of the primary amine group should appear as two distinct bands in the 3300-3500 cm⁻¹ region. rsc.org The lactone carbonyl (C=O) group will produce a strong, sharp absorption band around 1700-1730 cm⁻¹. researchgate.net Other significant peaks include C=C aromatic stretching vibrations (approx. 1620-1450 cm⁻¹) and C-N stretching vibrations. rsc.org

Mass Spectrometry: Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For 6-Amino-3-(4-pyridyl)coumarin (C₁₄H₁₀N₂O₂), the expected exact mass is approximately 238.07 g/mol . The high-resolution mass spectrum (HRMS) would confirm the elemental composition. rsc.org The fragmentation pattern in electron ionization (EI-MS) would likely show a prominent molecular ion peak (M⁺). A characteristic fragmentation pathway for coumarins is the loss of a carbon monoxide (CO) molecule from the lactone ring, which would result in a significant fragment ion at [M-28]⁺.

Electronic Absorption Properties and Transitions

The electronic absorption spectrum of 6-Amino-3-(4-pyridyl)coumarin is defined by its extended π-conjugated system and the push-pull nature of its substituents.

The UV-Vis spectrum of coumarins is generally characterized by intense absorption bands corresponding to π→π* electronic transitions. nih.gov In 6-Amino-3-(4-pyridyl)coumarin, the 6-amino group acts as a powerful auxochrome (electron-donating group), while the 3-(4-pyridyl) group functions as an electron-withdrawing moiety. This arrangement facilitates a strong intramolecular charge transfer (ICT) from the amino group to the pyridyl ring upon photoexcitation. nih.gov This ICT character results in a significant bathochromic (red) shift of the main absorption band compared to the unsubstituted coumarin parent. The primary absorption band is expected to be intense and located in the near-UV or visible region of the spectrum. For comparison, 6-aminocoumarin absorbs around 370 nm in ethanol (B145695), while unsubstituted 3-(2-pyridyl)coumarin absorbs at 332 nm. researchgate.netrsc.org The combination of both substituents in the target molecule is expected to push the absorption maximum to even longer wavelengths.

Environmental Effects: The absorption spectrum of push-pull dyes like 6-Amino-3-(4-pyridyl)coumarin is highly sensitive to the solvent environment, a phenomenon known as solvatochromism. acs.org The excited state of the molecule is expected to have a larger dipole moment than the ground state due to the ICT character. researchgate.net Consequently, polar solvents will stabilize the excited state more than the ground state, leading to a lower energy gap for the transition. This results in a bathochromic (red) shift of the absorption maximum as solvent polarity increases. rsc.orgnih.gov Studies on 6-aminocoumarin have demonstrated this positive solvatochromism, with the absorption peak shifting from 356 nm in n-hexane to 376 nm in acetonitrile. rsc.org

| Solvent | Dielectric Constant (ε) | Absorption λmax of 6-Aminocoumarin (nm) |

|---|---|---|

| n-Hexane | 1.88 | 356 |

| Dichloromethane | 8.93 | 371 |

| Ethanol | 24.55 | 370 |

| Acetonitrile | 37.50 | 376 |

Data for 6-Aminocoumarin adapted from Krystkowiak et al. rsc.org

Substituent Effects: The electronic nature of substituents on the coumarin ring profoundly influences the absorption properties. An electron-donating group (EDG) at the 6- or 7-position and an electron-withdrawing group (EWG) at the 3- or 4-position generally leads to a red-shift in absorption. nih.gov This is clearly illustrated by comparing 3-(2-pyridyl)coumarin derivatives: the 6-nitro derivative (with a strong EWG) absorbs at 322 nm, whereas the 7-hydroxy analogue (with an EDG) absorbs at 357 nm. researchgate.net The 6-amino group is a stronger EDG than a hydroxyl group, thus a significant red shift is expected for 6-Amino-3-(4-pyridyl)coumarin, placing its absorption at a longer wavelength than these analogues.

Fluorescence Emission Characteristics

Aminocoumarins are renowned for their strong fluorescence properties. The push-pull structure of 6-Amino-3-(4-pyridyl)coumarin suggests it will be a highly fluorescent molecule with emission characteristics that are strongly dependent on the environment.

The emission spectrum is expected to show a significant Stokes shift (the separation between the absorption and emission maxima), which is characteristic of molecules that undergo a substantial change in geometry and electronic distribution upon excitation. nih.gov Like its absorption, the fluorescence emission is highly sensitive to solvent polarity. As solvent polarity increases, the more polar, charge-separated excited state is further stabilized, leading to a pronounced bathochromic shift in the emission wavelength. rsc.org For 6-aminocoumarin, the emission maximum shifts dramatically from 428 nm in n-hexane to 522 nm in acetonitrile, a shift of nearly 100 nm. rsc.org This strong positive solvatochromism makes such compounds excellent probes for local polarity.

Furthermore, specific interactions like hydrogen bonding can significantly affect fluorescence. Solvents capable of accepting hydrogen bonds from the excited amino group can facilitate non-radiative decay pathways, leading to a decrease in the fluorescence quantum yield (ΦF) and lifetime (τF). rsc.orgnih.gov

| Solvent | Emission λmax of 6-Aminocoumarin (nm) | Fluorescence Quantum Yield (ΦF) |

|---|---|---|

| n-Hexane | 428 | 0.08 |

| Dichloromethane | 482 | 0.54 |

| Ethanol | 516 | 0.62 |

| Acetonitrile | 522 | 0.20 |

Data for 6-Aminocoumarin adapted from Krystkowiak et al. rsc.org

Emission Spectra, Quantum Yields, and Lifetimes

The fluorescence properties of aminocoumarins are highly dependent on the substitution pattern and the surrounding solvent environment. While specific data for 6-Amino-3-(4-pyridyl)coumarin is not extensively tabulated in isolation, the characteristics can be inferred from studies on closely related 6-aminocoumarin and 3-pyridylcoumarin derivatives.

The introduction of an amino group at the 6- or 7-position and an electron-withdrawing group at the 3-position is a known strategy to red-shift the absorption and emission maxima due to a strong intramolecular charge transfer (ICT) process. nih.gov For instance, the related compound 7-(diethylamino)-3-(pyridin-2-yl)coumarin exhibits a high fluorescence quantum yield of 0.84 in dichloromethane, with a strong blue emission. Generally, 6-aminocoumarins are noted for their red-shifted emissions and large Stokes shifts compared to other coumarin derivatives. cam.ac.ukacs.org

The fluorescence quantum yield (ΦF), a measure of the efficiency of the emission process, and the fluorescence lifetime (τF), the average time the molecule spends in the excited state, are critical parameters. For many aminocoumarins, these values are highly sensitive to solvent polarity. While a comprehensive dataset for the target compound is sparse, the table below provides representative data for analogous coumarin derivatives to illustrate the typical range of these properties.

| Compound Derivative | Solvent | Emission Max (λem, nm) | Quantum Yield (ΦF) | Lifetime (τF, ns) |

|---|---|---|---|---|

| 7-(diethylamino)-3-(pyridin-2-yl)coumarin | Dichloromethane | - | 0.84 | - |

| Coumarin 153 | Methanol | 537 | 0.42 | 4.0 |

| 6-Aryl-Coumarin (4a) | Chloroform | 444 | - | - |

| 6-Aryl-Coumarin (4c) | Chloroform | 532 | - | - |

Data compiled from analogous compounds reported in literature. nih.govunica.it

Solvatochromic and Acidochromic Behavior: Mechanistic Insights

Solvatochromism: The photophysical properties of 6-Amino-3-(4-pyridyl)coumarin are markedly influenced by the polarity of its solvent environment, a phenomenon known as solvatochromism. This sensitivity is a direct consequence of the significant change in the molecule's dipole moment upon excitation from the ground state to the excited state. nih.govresearchgate.net The ground state possesses a smaller dipole moment, while the excited state, characterized by intramolecular charge transfer (ICT), has a much larger dipole moment. In polar solvents, the excited state is stabilized to a greater extent than the ground state, leading to a red-shift (bathochromic shift) in the emission spectrum. researchgate.net This behavior is typical for "push-pull" dyes where electron density shifts from the amino group (donor) towards the pyridyl-coumarin core (acceptor) upon photoexcitation. nih.gov

Acidochromic Behavior: The fluorescence of 6-Amino-3-(4-pyridyl)coumarin is also highly sensitive to pH. This acidochromism stems from the protonation of two key basic sites: the 6-amino group and the nitrogen atom of the 4-pyridyl ring. Protonation of the amino group significantly diminishes its electron-donating ability, thereby inhibiting the ICT process. This typically results in a blue-shift of the absorption spectrum and a quenching or decrease in fluorescence intensity. Conversely, the pyridyl nitrogen can also be protonated in acidic media. This protonation increases the electron-accepting character of the pyridyl ring, which can influence the energy of the ICT state. Studies on related 6-aryl-coumarin derivatives have shown that increasing concentrations of acid, such as trifluoroacetic acid, can cause a strong quenching of fluorescence and a noticeable red-shift in the emission maximum, indicating a complex interplay of electronic effects in the excited state. acs.org

Photoinduced Intramolecular Charge Transfer (ICT) Phenomena

Upon absorption of a photon, 6-Amino-3-(4-pyridyl)coumarin undergoes a significant redistribution of electron density, a process known as photoinduced intramolecular charge transfer (ICT). cam.ac.ukacs.org The molecule transitions from its ground state to a locally excited (LE) state, which rapidly evolves into a more stable, charge-separated ICT state.

In this ICT state, electron density is transferred from the electron-rich 6-amino group (the donor) across the conjugated π-system of the coumarin backbone to the electron-deficient 3-(4-pyridyl) moiety (the acceptor). nih.gov This charge separation results in a large excited-state dipole moment. researchgate.net The formation and stabilization of this ICT state are responsible for many of the compound's key photophysical characteristics, including its large Stokes shift, strong solvatochromism, and environment-sensitive fluorescence. cam.ac.ukacs.org While some aminocoumarins have been historically discussed in the context of twisted intramolecular charge transfer (TICT) states, recent analysis suggests that substantial, largely planar ICT is the primary phenomenon governing the properties of 6-aminocoumarins. cam.ac.ukacs.org

Aggregation-Induced Emission (AIE) Mechanisms

Aggregation-induced emission (AIE) is a phenomenon where non-emissive or weakly fluorescent molecules are induced to emit strongly upon aggregation in a poor solvent or in the solid state. acs.org The primary mechanism for AIE is the restriction of intramolecular motions (RIM), such as rotation or vibration, in the aggregated state. acs.org These motions often serve as non-radiative decay pathways in solution, quenching fluorescence. When the molecules aggregate, these energy-wasting motions are physically hindered, blocking the non-radiative channels and forcing the excited state to decay radiatively, thus "turning on" the fluorescence.

While the AIE phenomenon has been explored in various coumarin derivatives, specific studies documenting AIE for 6-Amino-3-(4-pyridyl)coumarin are not prevalent. However, the principle has been demonstrated in related structures. For example, coumarin-quinoline derivatives have been shown to exhibit AIE, where fluorescence intensity increases dramatically in solvent mixtures with high water fractions (fw > 65%), indicating aggregate formation. digitellinc.com Furthermore, pyridinium (B92312) salts are known to exhibit AIE, where intermolecular interactions between pyridinium units in the crystalline state can restrict molecular motion and enhance solid-state emission. rsc.orgnih.gov Given the presence of both a coumarin core and a pyridyl group, it is plausible that 6-Amino-3-(4-pyridyl)coumarin or its derivatives could be engineered to exhibit AIE properties through mechanisms involving the restriction of intramolecular rotation of the pyridyl group relative to the coumarin plane upon aggregation.

Time-Resolved Spectroscopy for Excited State Dynamics

Time-resolved spectroscopy techniques, such as time-correlated single-photon counting (TCSPC) and transient absorption spectroscopy, are powerful tools for investigating the ultrafast processes that occur following photoexcitation. nih.govrsc.org For 6-Amino-3-(4-pyridyl)coumarin, these methods can provide direct insight into the formation, relaxation, and decay of the ICT excited state.

Following excitation with a femtosecond laser pulse, the molecule transitions to the excited state. Time-resolved fluorescence measurements can track the spectral evolution of the emission over picosecond to nanosecond timescales. nih.gov In polar solvents, a dynamic Stokes shift is often observed, where the emission peak shifts to lower energies (red-shifts) over time. This shift reflects the process of solvent reorganization, where the polar solvent molecules reorient themselves around the newly formed, large dipole of the ICT state. The timescale of this solvent relaxation can be directly measured. nih.gov

Transient absorption spectroscopy can further elucidate the excited-state dynamics by monitoring the appearance and decay of new absorption features corresponding to the excited state. rsc.org This technique can help distinguish between different excited states, such as the initially formed LE state and the subsequent ICT state, and can track their lifetimes and interconversion rates. nih.gov For example, studies on coumarin aggregates have used femtosecond time-resolved fluorescence to observe excimer formation on a timescale of 550 fs, followed by structural relaxations of the excimer state. nih.gov Such studies on 6-Amino-3-(4-pyridyl)coumarin would be invaluable for fully characterizing the pathways of energy dissipation and understanding the influence of solvent and molecular structure on its fluorescence properties.

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. These studies provide deep insights into the geometry, reactivity, and properties of chemical compounds.

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 6-Amino-3-(4-pyridyl)coumarin, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest energy conformation. Conformational analysis would further explore different spatial arrangements (conformers) arising from rotation around single bonds, such as the bond connecting the coumarin (B35378) and pyridine (B92270) rings, to identify the global energy minimum. While general principles of DFT are well-established for such molecules, specific optimized geometric parameters for 6-Amino-3-(4-pyridyl)coumarin are not available in the reviewed literature.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. For coumarin and pyridine derivatives, DFT calculations are commonly used to determine these energies and visualize the orbital distributions. However, specific calculated values for the HOMO, LUMO, and the energy gap for 6-Amino-3-(4-pyridyl)coumarin have not been reported in the available search results.

Table 4.1: Representative Frontier Molecular Orbital Data for Related Compounds

| Compound Class | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Coumarin Derivatives | -5.5 to -6.5 | -1.0 to -2.0 | ~3.5 to 4.5 |

| Pyridine Derivatives | -6.0 to -7.0 | -0.5 to -1.5 | ~4.5 to 6.0 |

Note: This table presents typical ranges for related compound classes and not specific data for 6-Amino-3-(4-pyridyl)coumarin.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. It illustrates the electrostatic potential on the electron density surface, allowing for the identification of electrophilic and nucleophilic sites. Red-colored regions indicate negative potential (electron-rich areas, prone to electrophilic attack), while blue-colored regions represent positive potential (electron-poor areas, prone to nucleophilic attack). For 6-Amino-3-(4-pyridyl)coumarin, an MEP map would likely show negative potential around the oxygen atoms of the carbonyl group and the nitrogen of the amino group, as well as the pyridine nitrogen, highlighting them as sites for electrophilic interaction. Positive potential would be expected around the hydrogen atoms of the amino group. Specific MEP maps for the title compound are not available.

Ab Initio and Semi-Empirical Calculations

Ab initio and semi-empirical methods are other classes of quantum chemical calculations used to predict molecular properties. Ab initio methods are based on first principles without using experimental data, while semi-empirical methods incorporate some experimental parameters to simplify calculations.

Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, NMR Chemical Shifts)

Computational methods can predict various spectroscopic parameters. Theoretical calculations of vibrational frequencies (IR and Raman spectra) can help in the assignment of experimental spectral bands. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated to aid in the structural elucidation of the molecule. These predictions are typically performed using DFT or ab initio methods. While this is a standard computational practice, there are no specific published predicted spectroscopic parameters for 6-Amino-3-(4-pyridyl)coumarin.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a vital tool for elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, chemists can map out the entire reaction pathway. This approach can determine the feasibility of a proposed mechanism and identify the rate-limiting step. For reactions involving the synthesis or modification of 6-Amino-3-(4-pyridyl)coumarin, computational studies could provide invaluable insights into the underlying electronic and structural changes. However, no specific studies detailing the computational elucidation of reaction mechanisms involving 6-Amino-3-(4-pyridyl)coumarin were found in the search results.

In Silico Approaches for Molecular Design and Property Prediction

In modern chemical and pharmaceutical research, in silico methods are indispensable tools for accelerating the design and discovery of novel compounds. These computational techniques allow for the prediction of molecular properties, biological activities, and pharmacokinetic profiles before a molecule is ever synthesized, thereby saving significant time and resources. For a molecule like 6-Amino-3-(4-pyridyl)coumarin, computational and theoretical chemistry investigations provide profound insights into its potential applications by elucidating its electronic structure, reactivity, and interactions with biological targets. Key methodologies in this domain include molecular docking, Density Functional Theory (DFT) calculations, and the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.

Detailed research findings from studies on closely related aminocoumarin structures serve as a valuable framework for understanding the probable characteristics of 6-Amino-3-(4-pyridyl)coumarin. These investigations demonstrate how computational tools are applied to predict the behavior and potential of this class of compounds.

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is most frequently used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein. This information is critical for designing new drugs and understanding their mechanism of action.

While specific docking studies on 6-Amino-3-(4-pyridyl)coumarin are not extensively detailed in published literature, research on analogous 6-aminocoumarin hybrids provides a clear example of the approach. For instance, in a study focused on 6-aminocoumarin/piperazine hybrids, molecular docking was used to investigate interactions with key proteins involved in apoptosis, such as p53 and caspase-3 tandfonline.com. Such studies are crucial for assessing the potential of these compounds as anticancer agents. The docking scores, measured in kcal/mol, indicate the binding affinity, with more negative values suggesting stronger binding.

Table 1: Representative Molecular Docking Data for a 6-Aminocoumarin Hybrid Data based on a study of a 6-aminocoumarin/piperazine hybrid compound, illustrating the application of molecular docking to this class of molecules tandfonline.com.

| Target Protein | PDB ID (Illustrative) | Binding Affinity (kcal/mol) | Potential Biological Role |

| p53 | 1TUP | -8.4 | Tumor Suppression / Apoptosis |

| Caspase-3 | 2J32 | -7.9 | Apoptosis Execution |

| DNA Gyrase B | 1KZN | Not specified | Bacterial DNA Replication |

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations can predict a wide range of molecular properties, including optimized geometry, electronic energies, and the distribution of electrons. These calculations are fundamental to understanding a molecule's stability, reactivity, and spectroscopic properties tandfonline.comnih.gov.

Key parameters derived from DFT calculations include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital): The energies of these frontier orbitals and the gap between them (the HOMO-LUMO gap) are crucial indicators of a molecule's chemical reactivity and kinetic stability nih.gov. A smaller energy gap suggests that the molecule is more reactive and can be more easily excited nih.gov.

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the molecule's surface. It helps identify electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites), which are critical for predicting how the molecule will interact with other molecules and biological receptors nih.gov.

DFT studies on various coumarin derivatives have been used to correlate their calculated electronic characteristics with observed biological effects, providing a deeper understanding of their structure-activity relationships tandfonline.comnih.gov.

Table 2: Key Molecular Properties from DFT Calculations This table presents typical parameters obtained from DFT analyses, which are used to predict the electronic behavior and reactivity of molecules like 6-Amino-3-(4-pyridyl)coumarin.

| Parameter | Description | Significance |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the ability to donate electrons. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates chemical reactivity and stability. A smaller gap implies higher reactivity nih.gov. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and binding interactions. |

| Molecular Electrostatic Potential (MEP) | A 3D map of the electronic density. | Identifies sites for electrophilic and nucleophilic attack nih.gov. |

ADMET and Drug-Likeness Prediction

For a compound to be a viable drug candidate, it must possess favorable pharmacokinetic properties. In silico ADMET prediction models are used to computationally estimate these properties, including:

Absorption: How well the compound is absorbed into the bloodstream, often predicted by its gastrointestinal (GI) absorption.

Distribution: How the compound spreads throughout the body's tissues and fluids.

Metabolism: How the compound is broken down by the body, often involving cytochrome P450 enzymes.

Excretion: How the compound is eliminated from the body.

Toxicity: The potential for the compound to cause adverse effects.

These predictions are often guided by established principles like Lipinski's Rule of Five , which outlines the physicochemical properties (molecular weight, lipophilicity, hydrogen bond donors/acceptors) that are common among orally active drugs. Online tools and servers are frequently used to perform these predictions nih.govnih.gov. Studies on related aminocoumarins and other heterocyclic compounds have successfully used in silico ADMET analysis to evaluate their potential as drug candidates tandfonline.commdpi.com. These analyses help to identify potential liabilities early in the drug discovery process, allowing for structural modifications to improve the compound's profile.

Table 3: Predicted ADMET and Physicochemical Properties This table outlines key parameters evaluated during in silico ADMET and drug-likeness screening, based on common computational models nih.govnih.gov.

| Property Class | Parameter | Desired Range for Drug-Likeness | Significance |

| Physicochemical | Molecular Weight | < 500 Da | Influences absorption and distribution. |

| LogP (Lipophilicity) | < 5 | Affects solubility and membrane permeability. | |

| Hydrogen Bond Donors | < 5 | Influences binding and solubility. | |

| Hydrogen Bond Acceptors | < 10 | Influences binding and solubility. | |

| Pharmacokinetic | GI Absorption | High | Indicates good potential for oral bioavailability. |

| Blood-Brain Barrier (BBB) Permeant | Yes/No | Determines if the compound can act on the central nervous system. | |

| Toxicity | AMES Mutagenicity | Negative | Predicts the potential to be mutagenic. |

| hERG Inhibition | Negative | Assesses the risk of cardiac toxicity. |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Correlative Analysis of Substituent Effects on Spectroscopic Properties

The spectroscopic behavior of coumarin (B35378) derivatives is highly sensitive to the nature and position of substituents on the bicyclic ring system. In 6-Amino-3-(4-pyridyl)coumarin, the interplay between the powerful electron-donating amino group (-NH₂) at the 6-position and the electron-withdrawing 4-pyridyl group at the 3-position governs its absorption and emission profiles. This "push-pull" effect facilitates a significant intramolecular charge transfer (ICT) from the amino group to the pyridyl ring upon photoexcitation. cam.ac.uknih.gov

The fluorescence properties are also strongly influenced by these substituents. The ICT character of the excited state means that the emission wavelength is sensitive to solvent polarity, a phenomenon known as solvatochromism. mdpi.com In polar solvents, the charge-separated excited state is stabilized, typically resulting in a larger Stokes shift and a red-shifted emission. researchgate.net The strength of the donor group is critical; increasing the electron-donating ability, for instance by moving from a primary amino to a dialkylamino group, generally enhances fluorescence intensity. nih.gov Studies on various coumarin derivatives show a clear correlation between substituent electronic properties and spectroscopic output.

Below is an interactive data table summarizing the effect of substituents at positions 3 and 7 (analogous to positions 3 and 6 in the subject compound) on the absorption maxima of the coumarin core.

Data compiled from studies on analogous coumarin structures. nih.gov

Influence of Amino and Pyridyl Functional Groups on Molecular Interactions

The amino and pyridyl groups are pivotal in defining how 6-Amino-3-(4-pyridyl)coumarin interacts with its molecular environment, including solvent molecules and biological targets like enzymes. These interactions are primarily non-covalent and include hydrogen bonding and π-π stacking.

The 6-amino group, with its N-H bonds, acts as a potent hydrogen bond donor. mdpi.com Upon excitation, electron density shifts from the amino group to the rest of the molecule, increasing the acidity of the amino protons and strengthening their ability to form hydrogen bonds with acceptor molecules in the solvent. mdpi.com This interaction can influence the deactivation pathways of the excited state. mdpi.com

Conversely, the nitrogen atom in the 4-pyridyl ring is a hydrogen bond acceptor. mdpi.com This allows the molecule to form specific, directional interactions with hydrogen bond donors, such as the hydroxyl or amide groups of amino acid residues within a protein's active site. mdpi.com

Furthermore, both the coumarin bicyclic system and the pyridine (B92270) ring are aromatic and can participate in π-π stacking interactions. researchgate.netnih.gov These interactions are crucial for stabilizing the binding of the molecule within the often hydrophobic pockets of enzymes. nih.gov The combination of a hydrogen bond donor (-NH₂), a hydrogen bond acceptor (pyridyl-N), and two aromatic systems provides a versatile platform for forming multiple, stabilizing intermolecular contacts, which is a key feature in the design of enzyme inhibitors. researchgate.netrsc.org

Strategic Derivatization for Modulating Optical and Electronic Properties

The D-π-A architecture of 6-Amino-3-(4-pyridyl)coumarin allows for strategic chemical modifications to fine-tune its optical and electronic properties for specific applications, such as fluorescent probes or materials for optoelectronics. researchgate.netnih.gov The goal of such derivatization is typically to modulate the HOMO-LUMO energy gap and the efficiency of the ICT process. nih.gov

Key strategies for derivatization include:

Modification of the Donor Group: The electron-donating strength of the 6-amino group can be increased by alkylation to form secondary (e.g., -NHCH₃) or tertiary amines (e.g., -N(CH₃)₂). nih.gov Stronger donors lead to greater destabilization of the HOMO, resulting in more pronounced red-shifts in both absorption and emission spectra. bath.ac.uk

Modification of the Acceptor Group: The electron-withdrawing character of the 3-pyridyl group can be altered. For example, quaternization of the pyridine nitrogen would significantly increase its acceptor strength, leading to further red-shifted spectra.

These modifications provide a rational pathway to control key photophysical parameters, as summarized in the table below.

Principles derived from general studies on D-π-A coumarin dyes. bath.ac.uknih.gov

Structure-Based Design Principles for Targeted Applications

The specific arrangement of functional groups in 6-Amino-3-(4-pyridyl)coumarin makes it an attractive scaffold for structure-based drug design, particularly for developing enzyme inhibitors (e.g., for kinases or carbonic anhydrases). researchgate.netnih.gov This design approach utilizes the three-dimensional crystal structure of a target protein to rationally modify a lead compound to improve its binding affinity and selectivity. nih.gov

For a target like a protein kinase, the design principles would focus on optimizing the interactions of the coumarin derivative within the ATP-binding pocket. researchgate.net

Hydrogen Bonding: The 6-amino group could be positioned to act as a hydrogen bond donor to interact with backbone carbonyls in the "hinge region" of the kinase, a common anchoring point for inhibitors. researchgate.net The pyridyl nitrogen could act as a hydrogen bond acceptor, interacting with residues like lysine (B10760008) or glutamic acid in the active site. researchgate.net

Hydrophobic Interactions: The coumarin and pyridine rings can be designed to fit into hydrophobic sub-pockets within the active site, forming favorable van der Waals and π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan. nih.gov

Selectivity: Selectivity for a specific kinase over others can be achieved by designing derivatives that exploit unique features of the target's active site. For example, a modification might be introduced that forms a strong interaction with a specific amino acid residue that is not present in other kinases.

By understanding the key interactions between the amino and pyridyl groups and the target's binding site, medicinal chemists can iteratively modify the 6-Amino-3-(4-pyridyl)coumarin scaffold to develop potent and selective inhibitors for therapeutic applications. nih.govnih.gov

Mechanistic Research Applications

Principles and Mechanisms of Fluorescent Chemosensors and Probes

Fluorescent chemosensors are molecules designed to signal the presence of specific analytes through a change in their fluorescence properties. The fundamental components of such sensors include a fluorophore (the light-emitting unit) and a receptor (the analyte-binding unit). In 6-Amino-3-(4-pyridyl)coumarin, the coumarin (B35378) core acts as the fluorophore, while the pyridyl group can serve as a receptor for various ions. The interaction between the receptor and an analyte modulates the photophysical properties of the coumarin fluorophore.

The design of fluorescent probes based on the coumarin scaffold allows for the selective detection of various environmentally and biologically significant ions. The selectivity is governed by the specific interaction between the ion and the receptor part of the molecule.

Nitrite (B80452) (NO₂⁻): 6-Aminocoumarin has been identified as an effective fluorescent sensor for the selective detection of nitrite ions. The sensing mechanism is based on the quenching of the coumarin's fluorescence upon interaction with nitrite. This interaction has a strong binding affinity, with a binding constant estimated to be 5.8 × 10⁴ M⁻¹. The process is highly selective, with negligible interference from other common anions.

Iron (Fe(III)): Coumarin derivatives containing pyridyl substituents have been developed as selective fluorescent sensors for Fe(III). The recognition mechanism typically involves the chelation of the Fe(III) ion by the nitrogen atom of the pyridine (B92270) ring and other nearby donor atoms, leading to a "turn-off" or quenching of the fluorescence. This quenching is often attributed to the paramagnetic nature of the Fe(III) ion, which promotes non-radiative decay processes. The selectivity for Fe(III) is a key feature of these probes.

Zinc (Zn(II)): The pyridyl group in coumarin derivatives can act as an effective binding site for Zn(II) ions. The coordination of Zn(II) to the nitrogen of the pyridine ring can lead to a "turn-on" fluorescence response. This fluorescence enhancement is often a result of the inhibition of photoinduced electron transfer (PET) processes upon ion binding, which otherwise quench the fluorescence of the free probe. The chelation-enhanced fluorescence (CHEF) effect is a common principle in the design of such sensors.

Copper (Cu(II)): Coumarin-based fluorescent chemosensors have demonstrated high sensitivity and selectivity for Cu(II) ions. The interaction mechanism often leads to significant fluorescence quenching. This quenching can be attributed to energy or electron transfer from the excited fluorophore to the d-orbitals of the copper ion. The binding stoichiometry between the coumarin-pyridyl sensor and Cu(II) has been reported to be 2:1 in some cases.

Tin (Sn(II)): While specific studies on 6-Amino-3-(4-pyridyl)coumarin for Sn(II) detection are not extensively documented in the provided search results, coumarin-based fluorescent probes are known to be effective for sensing Sn(II) ions in aqueous environments through fluorescence quenching. The interaction typically involves chelation of the Sn(II) ion, which perturbs the electronic state of the fluorophore.

The signaling mechanism of fluorescent probes can be categorized into "turn-on," "turn-off," and ratiometric responses.

Turn-On/Off Sensing: In a "turn-off" sensor, the fluorescence intensity decreases upon binding to the analyte. This is often due to mechanisms like PET or the heavy atom effect, as seen with paramagnetic ions like Fe(III) and Cu(II). Conversely, a "turn-on" sensor exhibits an increase in fluorescence intensity. This is typically achieved by suppressing a quenching process that is active in the free sensor, such as PET or twisted intramolecular charge transfer (TICT), upon analyte binding.

Ratiometric Sensing: Ratiometric sensors offer a more robust detection method by measuring the ratio of fluorescence intensities at two different wavelengths. This approach can correct for variations in probe concentration, excitation intensity, and environmental factors. For amino-coumarin derivatives with a pyridine receptor, changes in pH or ion concentration can alter the degree of intramolecular charge transfer (ICT) from the amino group to the coumarin core and pyridyl moiety. Protonation or coordination of an ion to the pyridine nitrogen can enhance the ICT process, leading to a red-shift in the emission spectrum and allowing for ratiometric detection of the analyte.

| Sensing Principle | Analyte Example | Mechanism | Outcome |

| Turn-Off | Cu(II), Fe(III) | Fluorescence Quenching (e.g., PET, paramagnetic effect) | Decreased fluorescence intensity |

| Turn-On | Zn(II) | Chelation-Enhanced Fluorescence (CHEF) | Increased fluorescence intensity |

| Ratiometric | pH, Metal Ions | Modulation of Intramolecular Charge Transfer (ICT) | Shift in emission wavelength, change in intensity ratio |

The favorable photophysical properties of coumarin derivatives, such as high cell permeability and brightness, make them excellent candidates for biological applications.

Biochemical Assays: The sensitivity of 6-Amino-3-(4-pyridyl)coumarin's fluorescence to its local environment can be exploited in biochemical assays. For instance, a pre-coumarin scaffold can be designed to release the fluorescent coumarin upon reaction with a specific enzyme, allowing for the detection of enzyme activity.

Cellular Imaging: Coumarin-based probes have been successfully used to detect and image ions within living cells. For example, coumarin-pyridyl sensors have been employed for the fluorescent imaging of Zn(II) in human cancer cells. Similarly, coumarin derivatives have been utilized to visualize Cu(II) and Fe(III) in biological systems. The ability to operate under physiological pH conditions is a critical advantage for these applications. The inherent photostability and high quantum yield of the coumarin scaffold contribute to its effectiveness in cellular imaging.

Optoelectronic and Advanced Functional Materials Research

The extended π-conjugated system and inherent photophysical properties of coumarin derivatives make them valuable components in the development of optoelectronic materials.

Coumarin derivatives are a well-established class of laser dyes, particularly for generating tunable laser emission in the blue-green region of the spectrum.

Laser Dyes: The efficiency of a laser dye is dependent on properties such as a high fluorescence quantum yield, good photostability, and a large Stokes shift. The presence of an amino group at the 6- or 7-position of the coumarin ring, which is an electron-donating group, generally enhances the fluorescence quantum yield and improves laser performance. The substitution pattern on the coumarin ring significantly influences the absorption and lasing wavelengths. While specific data for 6-Amino-3-(4-pyridyl)coumarin as a laser dye is not detailed in the search results, related 7-aminocoumarin (B16596) derivatives are known for their excellent laser dye characteristics.

Table of Photophysical Properties of a Related Coumarin Laser Dye

| Compound | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) |

| Coumarin 6 | 459 | 505 | 0.78 (in ethanol) |

Data for Coumarin 6, a structurally related compound, is presented to illustrate typical properties.

Photonic Components: The strong light absorption and emission properties of coumarin derivatives make them suitable for use in other photonic components, such as fluorescent whiteners and solar energy collectors. Their photostability is a key factor for long-term performance in these applications.

Coumarin derivatives have emerged as promising organic sensitizers for use in dye-sensitized solar cells (DSSCs).

Solar Cell Sensitization: In a DSSC, a dye molecule absorbs light and injects an electron into the conduction band of a semiconductor material, typically titanium dioxide (TiO₂). The structure of 6-Amino-3-(4-pyridyl)coumarin is well-suited for this application. The 6-amino group acts as an electron donor, and the coumarin system serves as a π-bridge to facilitate intramolecular charge transfer upon photoexcitation. The pyridyl group can function as an effective anchoring group to bind the dye to the TiO₂ surface, which is crucial for efficient electron injection. The efficiency of coumarin-based dyes in DSSCs is influenced by their absorption spectra, LUMO energy levels relative to the semiconductor's conduction band, and the efficiency of electron injection.

Exploration of Photochromic and Redox Switch Systems

The 6-aminocoumarin framework is a key component in the development of molecular switches, which can reversibly change their properties upon stimulation by light or redox processes. nih.gov Research has demonstrated that new fulgimides synthesized from 6-aminocoumarin exhibit significant photochromic and fluorescence-switching capabilities. nih.gov In their open-ring form, these coumarin fulgimides are fluorescent. nih.gov However, upon irradiation with UV light (e.g., 366 nm), they undergo a ring-closure photoreaction to a non-fluorescent closed-ring form. nih.gov This process can be reversed by exposing the compound to visible light, effectively switching the fluorescence "off" and "on". nih.gov The quenching of fluorescence at the photostationary state of UV irradiation can be highly efficient, reaching up to 95%. nih.gov

Furthermore, the coumarin scaffold possesses inherent redox properties, making its derivatives interesting candidates for redox probes and switches. researchgate.net Fused heterocyclic systems incorporating the coumarin structure, such as certain pyrrolocoumarins, have been identified as light-sensitive organic redox switches. rsc.org These findings highlight the potential of the 6-aminocoumarin moiety in designing advanced materials whose optical and electronic properties can be precisely controlled by external stimuli.

Investigations into Liquid Crystalline and Supramolecular Gelation Phenomena

Derivatives of 6-aminocoumarin have been shown to act as low-molecular-weight gelators, capable of self-assembling into complex supramolecular structures. Schiff bases derived from 6-aminocoumarin can form stable, thermo-reversible supramolecular gels in various solvent mixtures, such as DMF–H₂O and DMSO–H₂O. rsc.orgrsc.org This gelation is driven by the formation of three-dimensional networks of long, fibrous structures held together by weak intermolecular forces. rsc.org Similarly, pyridine-substituted coumarin derivatives have been designed as fluorescent supramolecular hydrogelators that self-assemble into nanofibrous structures. researchgate.net

In addition to gelation, the 6-aminocoumarin scaffold is also explored in the field of liquid crystals. Studies on Schiff bases derived from 6-aminocoumarin have shown that these compounds can exhibit mesogenic (liquid crystalline) properties, particularly when longer alkoxy chains are incorporated into the molecular structure. researchgate.net These derivatives can display various liquid crystal phases, such as nematic and smectic A phases, demonstrating the versatility of the 6-aminocoumarin core in the rational design of ordered soft matter. researchgate.net

Mechanistic Studies in Biological Systems (Focus on molecular/cellular mechanisms)

Enzyme Inhibition Mechanism Investigations (e.g., Cholinesterases, Carbonic Anhydrase)

The coumarin scaffold has been extensively studied for its enzyme inhibitory activity, with derivatives of 6-amino-3-(4-pyridyl)coumarin showing promise against key enzymatic targets.

Carbonic Anhydrases (CAs): Coumarins represent a novel class of CA inhibitors that operate through a unique, non-classical mechanism. acs.orgnih.gov They act as prodrugs or suicide inhibitors. nih.govresearchgate.net The inhibition process is initiated by the CA enzyme itself, which uses its esterase activity to hydrolyze the coumarin's intrinsic lactone ring. acs.orgnih.gov This reaction forms a 2-hydroxy-cinnamic acid derivative as the final, active inhibitor. acs.orgscispace.com Unlike classical sulfonamide inhibitors that bind directly to the catalytic zinc ion, this hydrolyzed product binds at the entrance of the enzyme's active site, physically occluding the cavity and preventing substrate access. nih.govresearchgate.net This distinct mechanism allows for a high degree of isoform selectivity, as the amino acid residues at the entrance of the active site vary significantly among the different CA isoforms. nih.gov

| Coumarin Compound | hCA I (Kᵢ μM) | hCA II (Kᵢ μM) | hCA IV (Kᵢ μM) | hCA VB (Kᵢ μM) |

|---|---|---|---|---|

| Unsubstituted Coumarin | >500 | 10.3 | 7.8 | >500 |

| 6-(1S-hydroxy-3-methylbutyl)-7-methoxy-2H-chromen-2-one | 10.5 | 7.8 | 62.2 | 76.4 |

| 7-Hydroxy-6-methoxycoumarin | 9.8 | 5.4 | 3.8 | 4.5 |

| 7,8-Dihydroxy-6-methoxycoumarin | 8.5 | 4.9 | 4.1 | 3.9 |

Cholinesterases (AChE and BuChE): Coumarin derivatives are recognized as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in the pathogenesis of Alzheimer's disease. nih.gov Specifically, a series of 3-(4-aminophenyl)-coumarin derivatives demonstrated clear and selective inhibition against these enzymes. nih.gov Molecular docking studies reveal that the inhibitory mechanism involves hydrophobic interactions, with the coumarin moiety binding within the enzyme's active site pocket. mdpi.com The structure-activity relationship is precise, with small changes to the substituents on the aminophenyl-coumarin core leading to significant differences in inhibitory potency. nih.gov

| Compound | AChE IC₅₀ (μM) | BuChE IC₅₀ (μM) |

|---|---|---|

| 4k (3-(4-aminophenyl)-6-bromocoumarin) | 0.131 ± 0.015 | 0.559 ± 0.017 |

| 4m (3-(4-aminophenyl)-6-chlorocoumarin) | 0.091 ± 0.011 | 0.732 ± 0.021 |

| Donepezil (Standard) | 0.042 ± 0.008 | 3.510 ± 0.081 |

| Galantamine (Standard) | 0.450 ± 0.013 | 8.920 ± 0.210 |

Molecular Interactions with Cellular Pathways (e.g., Apoptosis Induction Mechanisms, Oncogene Regulation)

Coumarin derivatives are potent modulators of cellular signaling pathways, particularly those involved in cancer cell proliferation and survival. A primary anti-tumor mechanism is the induction of apoptosis (programmed cell death). nih.gov This is achieved through the mitochondria-mediated intrinsic pathway. nih.gov Mechanistically, coumarins can down-regulate the expression of anti-apoptotic proteins like Bcl-2 while up-regulating pro-apoptotic proteins such as Bax. nih.gov This shift in the Bax/Bcl-2 ratio leads to the collapse of the mitochondrial membrane potential (MMP), the release of cytochrome c into the cytoplasm, and the subsequent activation of a caspase cascade. nih.govnih.gov This includes the activation of initiator caspases (caspase-9) and executioner caspases (caspase-3), which ultimately dismantle the cell. nih.gov Some coumarin hybrids have also been shown to induce caspase-dependent apoptosis by impacting signaling pathways like Akt/mTOR. researchgate.net

| Compound | Cell Line | Activity | IC₅₀ Value |

|---|---|---|---|

| 3′S,4′S-disenecioylkhellactone | HL-60 (Leukemia) | Cytotoxicity | 23.7 μM |

| Pulchrin A | CaOV3 (Ovarian) | Cytotoxicity | 22 μM |

| Esculetin | PANC-1 (Pancreatic) | Cytotoxicity | ~100 μM |

Fundamental Mechanisms of Antimicrobial Action (e.g., against specific fungal or bacterial strains)

The antimicrobial effects of coumarin derivatives, including those with pyridinyl substituents, are attributed to several distinct molecular mechanisms. One proposed mechanism of action is the inhibition of DNA gyrase, a crucial bacterial enzyme involved in DNA replication. researchgate.net Molecular docking studies of pyridinyl coumarins have shown favorable binding interactions within the active site of this enzyme, suggesting it as a potential target. researchgate.net

| Compound | B. subtilis MIC (μg/mL) | S. aureus MIC (μg/mL) | E. coli MIC (μg/mL) |

|---|---|---|---|

| 8-(6-Amino-4-(2-bromophenyl)-5-thio-carbamoyl-4H-pyran-2-yl)-4-methyl-6-nitro-2-oxo-2H-chromen-7-yl benzoate | 64 | 512 | 128 |

| Coumarin thio-triazole salt | 8-32 | 8-32 | >32 |

Inhibition of Viral Replication Cycle Stages

Coumarin derivatives have emerged as inhibitors of viral replication, targeting various essential stages in the viral life cycle. nih.gov The specific mechanism of inhibition can vary depending on the virus and the coumarin structure. For instance, some coumarin conjugates have been shown to act at the early stages of the viral cycle, such as viral entry into the host cell. One well-studied mechanism involves the inhibition of viral fusion proteins, which are necessary for the virus to merge with the host cell membrane.

Another critical target for antiviral agents is the viral protease, an enzyme required for the maturation of viral proteins. nih.gov The inhibition of proteases like the SARS-CoV-2 main protease (Mpro) by other heterocyclic scaffolds, such as 4-aminoquinolines, provides a mechanistic parallel for the potential action of pyridinyl coumarins against similar viral targets. accscience.com By blocking these essential enzymatic steps, coumarin derivatives can effectively halt the production of new, infectious viral particles.

Free Radical Scavenging and Antioxidant Mechanisms

The antioxidant capability of coumarin derivatives is largely dictated by their molecular structure, particularly the presence and position of hydroxyl or amino groups that can participate in neutralizing free radicals. For 6-Amino-3-(4-pyridyl)coumarin, the amino group at the 6-position is expected to be the primary center for its antioxidant activity. The primary mechanism for radical scavenging by phenolic and amino-substituted aromatic compounds is Hydrogen Atom Transfer (HAT).

In the HAT mechanism, the antioxidant molecule donates a hydrogen atom to a free radical, thereby neutralizing it and forming a stable antioxidant radical. Density Functional Theory (DFT) calculations on similar hydroxycoumarin derivatives show that the antioxidant activity is strongly correlated with the O-H Bond Dissociation Enthalpy (BDE). opensciencepublications.comresearchgate.net A lower BDE facilitates the hydrogen atom donation, leading to more potent radical scavenging. opensciencepublications.comresearchgate.net For 6-Amino-3-(4-pyridyl)coumarin, the analogous N-H BDE of the amino group would be the critical parameter. The resulting aminyl radical is stabilized through the delocalization of the unpaired electron across the conjugated coumarin ring system. opensciencepublications.com

Studies on other 6-amino-substituted compounds, such as 6-amino-3-pyridinols, have demonstrated potent peroxyl radical scavenging activity, even exceeding that of the natural antioxidant α-tocopherol. nih.gov This suggests that the 6-amino moiety is highly effective at donating a hydrogen atom. The pyridyl group at the C3 position can further influence the electronic properties of the coumarin scaffold, potentially enhancing the stability of the resulting radical through resonance. opensciencepublications.com

Another potential mechanism is Single-Electron Transfer followed by Proton Transfer (SET-PT). In this pathway, the antioxidant first donates an electron to the free radical to form a radical cation, which then loses a proton to become a neutral radical. The viability of HAT versus SET-PT often depends on the solvent and the nature of the free radical.

The delocalization of the unpaired electron (spin density) in the resulting antioxidant radical is crucial for its stability. opensciencepublications.comresearchgate.net In related 3-aryl-4-hydroxycoumarin radicals, the spin density is distributed across the coumarin skeleton and the aryl substituent, which prevents the antioxidant itself from becoming a pro-oxidant. opensciencepublications.comresearchgate.net It is anticipated that the radical formed from 6-Amino-3-(4-pyridyl)coumarin would exhibit similar extensive delocalization.

Photoactivable Systems

The coumarin scaffold is a prominent chromophore used in the design of photoactivable systems, often referred to as "caged" compounds. These systems allow for the light-triggered release of bioactive molecules with high spatiotemporal precision. The incorporation of an amino group at the 7-position is common for tuning the photophysical properties, and the 6-amino group in 6-Amino-3-(4-pyridyl)coumarin is expected to serve a similar function, influencing the molecule's absorption wavelength and quantum yield.

Photochemical Cleavage Mechanisms

The release of a molecule from a coumarin "cage" is initiated by the absorption of a photon, which promotes the coumarin to an excited state. From this excited state, the cleavage of the photolabile bond can proceed through two primary mechanisms: heterolysis or homolysis. nih.govacs.org

Heterolysis: In this pathway, the bond between the coumarin moiety and the caged molecule breaks, with both electrons from the bond remaining with the leaving group. This generates a coumarin cation and an anionic form of the released molecule. nih.govacs.org This is often the desired pathway as it typically leads to a cleaner reaction with fewer side products. nih.gov Structural modifications to the coumarin cage, such as the addition of bromine substituents, have been shown to shift the cleavage mechanism almost entirely to heterolysis, significantly improving the uncaging efficiency and eliminating undesirable byproducts. nih.govacs.org

Homolysis: This mechanism involves the cleavage of the photolabile bond where one electron goes to the coumarin moiety and the other to the leaving group, creating two radical species: a coumarin radical and a radical of the released molecule. nih.govacs.org This pathway can be less efficient and may lead to the formation of reactive byproducts. For instance, in some coumarin-caged tertiary amines, homolysis can lead to the formation of formaldehyde, a cytotoxic byproduct. nih.gov

The specific pathway taken depends on the structure of the coumarin cage, the nature of the caged molecule and the solvent environment. nih.gov

Light-Triggered Functional Systems

The ability of coumarin derivatives to undergo photochemical cleavage makes them ideal for creating systems where a biological or chemical function is initiated by light.

One prominent application is in light-triggered drug release. Bioactive compounds can be rendered inert by covalently attaching them to the coumarin scaffold. Upon irradiation at a specific wavelength, the photolabile bond breaks, releasing the active compound in its functional form. nih.gov For example, antitumor drugs like chlorambucil (B1668637) and 4-phenylbutyric acid have been successfully caged with coumarin-based groups, allowing for their targeted release. nih.gov

Another advanced application is the development of photoactivable nitric oxide (NO) donors. Coumarin analogues can be engineered to release NO, a key signaling molecule in various physiological processes, upon light stimulation. nih.gov This provides a method for delivering NO to specific tissues, such as in wound healing, with precise control over the timing and location of its release. nih.gov

The efficiency of these systems is characterized by their photophysical properties, including their molar absorption coefficient (ε) and uncaging quantum yield (Φu). nih.gov Researchers continuously aim to develop new coumarin derivatives with absorption maxima in the visible or near-infrared range to allow for deeper tissue penetration and to minimize photodamage to biological systems. nih.gov

The following table presents photophysical and photolytic data for selected visible-light-sensitive caging groups, illustrating the properties that are key to designing effective light-triggered systems.

| Compound | λmax (nm) | ε (M-1cm-1) | Φu (%) | Photolytic Efficiency (εΦu) |

| Dicyanocoumarin-caged (4Ph) | 482 | 41,000 | 2.5 | 1030 |

| Dicyanocoumarin-caged (4Me) | 468 | 41,700 | 1.9 | 790 |

| COUPY-caged (5Ph) | 506 | 45,900 | 3.3 | 1510 |

| COUPY-caged (5Me) | 490 | 45,600 | 2.8 | 1280 |

This table is generated based on data for dicyanocoumarin and COUPY-based caging groups to illustrate typical photophysical properties relevant to photoactivable systems. nih.gov

By modifying the coumarin structure, such as in 6-Amino-3-(4-pyridyl)coumarin, these key properties can be fine-tuned to create highly efficient and specific photoactivable systems for a wide range of research and therapeutic applications.

Emerging Trends and Future Research Directions

Development of Novel Synthetic Methodologies for Enhanced Efficiency

The future synthesis of 6-Amino-3-(4-pyridyl)coumarin and its analogs is geared towards improving efficiency, sustainability, and molecular diversity. While classical methods like the Perkin or Knoevenagel reactions provide foundational routes, researchers are increasingly exploring advanced strategies to streamline production.

Key emerging trends include:

Multi-Component Reactions (MCRs): These reactions, where three or more reactants combine in a single step to form a product, are highly sought after for their efficiency and atom economy. The development of a one-pot synthesis for pyridocoumarins, potentially involving a substituted aminocoumarin, an aldehyde, and a third component, could significantly simplify the creation of a library of derivatives. nih.gov

Catalyst Innovation: The use of novel catalysts, including metal-based and organocatalysts, is being investigated to improve reaction yields and reduce harsh reaction conditions. For instance, reactions that might traditionally require high temperatures could be made more efficient at room temperature.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and precise control over reaction parameters. Adapting the synthesis of 6-Amino-3-(4-pyridyl)coumarin to a flow process could enable more consistent, high-yield production compared to traditional batch methods.

Green Chemistry Approaches: A focus on using greener solvents, reducing energy consumption, and minimizing waste is paramount. This includes solventless reactions, which have been shown to be effective for preparing some aminocoumarin precursors in high yields. arkat-usa.org

A common synthetic pathway involves the initial synthesis of a 6-nitrocoumarin intermediate, which is then reduced to the 6-aminocoumarin. nih.gov The pyridyl group can be introduced through various condensation or cyclization reactions. nih.gov

| Synthetic Strategy | Description | Potential Advantages |

|---|---|---|

| Multi-Component Reactions (MCRs) | One-pot reaction combining three or more starting materials. | High efficiency, reduced waste, rapid access to diverse structures. nih.gov |

| Catalyst Development | Employing novel metal or organic catalysts to facilitate key reaction steps. | Milder reaction conditions, improved yields, higher selectivity. |

| Flow Chemistry | Performing synthesis in a continuous-flow reactor instead of a batch flask. | Enhanced safety, scalability, and reproducibility. |

| Reduction of Nitro-Precursor | Synthesizing a 6-nitrocoumarin intermediate followed by chemical reduction. | A reliable and established method for introducing the 6-amino group. nih.gov |

Integration into Advanced Smart Material Systems and Devices

The inherent photophysical properties of the coumarin (B35378) core, particularly the fluorescence imparted by the 6-amino group, make this compound a prime candidate for integration into smart materials. These are materials designed to respond to external stimuli such as light, pH, or specific analytes.

Future research is directed towards incorporating 6-Amino-3-(4-pyridyl)coumarin into polymeric systems to create:

Photoresponsive Polymers: Coumarin moieties can undergo a [2+2] cycloaddition reaction upon exposure to UV light (~350 nm) to form dimers. This process is often reversible with exposure to shorter wavelength UV light (~254 nm). By incorporating 6-Amino-3-(4-pyridyl)coumarin into a polymer backbone, materials can be designed that change their properties, such as solubility or shape, in response to light. mdpi.com